molecular formula C13H10N6 B11027352 {[(2-amino-4-phenyl-1H-imidazol-1-yl)amino]methylidene}propanedinitrile

{[(2-amino-4-phenyl-1H-imidazol-1-yl)amino]methylidene}propanedinitrile

Cat. No.: B11027352
M. Wt: 250.26 g/mol
InChI Key: SQPPJKZHNNCJGA-UHFFFAOYSA-N
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Description

2-{[(2-AMINO-4-PHENYL-1H-IMIDAZOL-1-YL)AMINO]METHYLENE}MALONONITRILE is a complex organic compound featuring an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C13H10N6

Molecular Weight

250.26 g/mol

IUPAC Name

2-[[(2-amino-4-phenylimidazol-1-yl)amino]methylidene]propanedinitrile

InChI

InChI=1S/C13H10N6/c14-6-10(7-15)8-17-19-9-12(18-13(19)16)11-4-2-1-3-5-11/h1-5,8-9,17H,(H2,16,18)

InChI Key

SQPPJKZHNNCJGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=N2)N)NC=C(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-AMINO-4-PHENYL-1H-IMIDAZOL-1-YL)AMINO]METHYLENE}MALONONITRILE typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar cyclization techniques. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-AMINO-4-PHENYL-1H-IMIDAZOL-1-YL)AMINO]METHYLENE}MALONONITRILE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP in the presence of a catalyst.

    Reduction: NaBH4 in an appropriate solvent.

    Substitution: Various electrophiles and nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 2-{[(2-AMINO-4-PHENYL-1H-IMIDAZOL-1-YL)AMINO]METHYLENE}MALONONITRILE involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-AMINO-4-PHENYL-1H-IMIDAZOL-1-YL)AMINO]METHYLENE}MALONONITRILE is unique due to its specific substitution pattern and the presence of a malononitrile group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications .

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